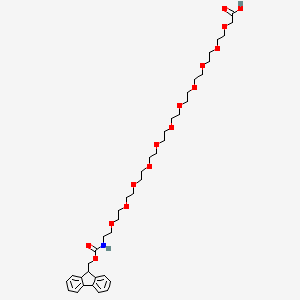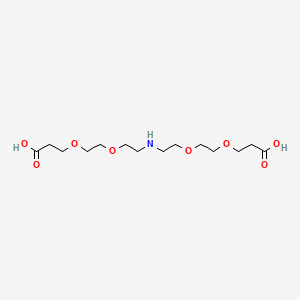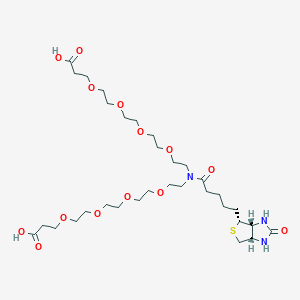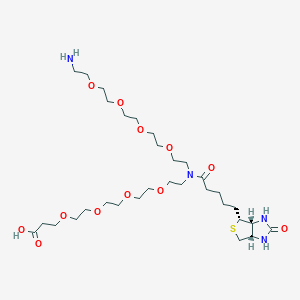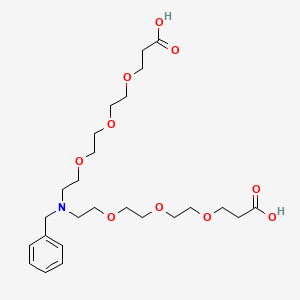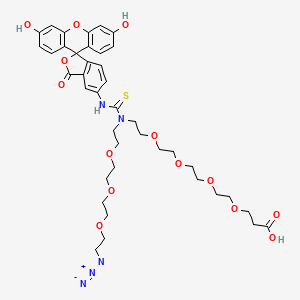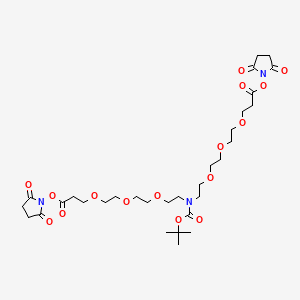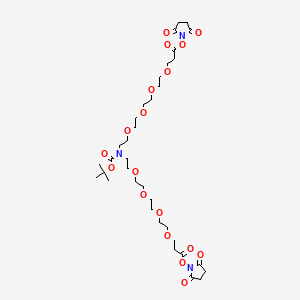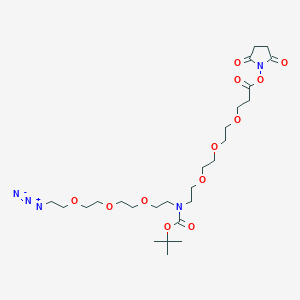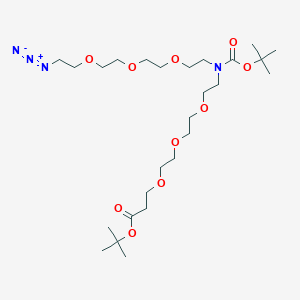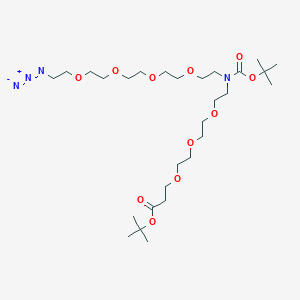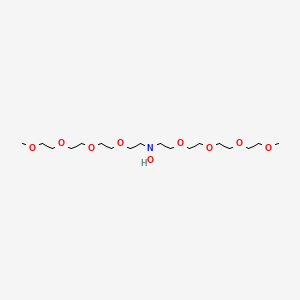
N-DBCO-N-bis(PEG2-acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-DBCO-N-bis(PEG2-acid) is a branched click chemistry linker containing a dibenzocyclooctyne (DBCO) group and two polyethylene glycol (PEG2) acid chains attached to a central nitrogen group. The DBCO group participates in copper-free click chemistry reactions with azide, while the carboxylic acid groups allow for reactions with primary amine groups using activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DBCO-N-bis(PEG2-acid) typically involves the following steps:
Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of PEG2 Chains: Polyethylene glycol chains are attached to the DBCO group through esterification or amidation reactions.
Introduction of Carboxylic Acid Groups:
Industrial Production Methods
Industrial production of N-DBCO-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of DBCO: Large-scale synthesis of the dibenzocyclooctyne group.
Polyethylene Glycol Modification: Modification of polyethylene glycol chains to introduce functional groups.
Final Assembly: Combining the DBCO and PEG2 chains under controlled conditions to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
N-DBCO-N-bis(PEG2-acid) undergoes several types of chemical reactions:
Click Chemistry Reactions: The DBCO group reacts with azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole rings without the need for copper catalysts.
Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azides, primary amines, EDC, HATU.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperatures and neutral to slightly basic pH.
Major Products
Triazole Derivatives: Formed from SPAAC reactions.
Amide Derivatives: Formed from reactions with primary amines
Scientific Research Applications
N-DBCO-N-bis(PEG2-acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label and modify biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of N-DBCO-N-bis(PEG2-acid) involves:
Click Chemistry: The DBCO group reacts with azide groups to form stable triazole rings, facilitating the conjugation of various molecules.
Amide Bond Formation: The carboxylic acid groups form stable amide bonds with primary amines, enabling the attachment of functional groups or biomolecules
Comparison with Similar Compounds
Similar Compounds
N-DBCO-N-bis(PEG2-C2-acid): Similar structure but with different chain lengths and functional groups.
N-DBCO-N-bis(PEG3-acid): Contains longer polyethylene glycol chains.
N-DBCO-N-bis(PEG4-acid): Contains even longer polyethylene glycol chains
Uniqueness
N-DBCO-N-bis(PEG2-acid) is unique due to its balanced chain length and functional groups, making it highly versatile for various applications in click chemistry, bioconjugation, and drug delivery .
Properties
IUPAC Name |
3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-(2-carboxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O10/c36-30(11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35)34(15-19-44-23-21-42-17-13-32(38)39)16-20-45-24-22-43-18-14-33(40)41/h1-8H,11-25H2,(H,38,39)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXTKBMAFTQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
